REACTION_CXSMILES
|
C(C1[N:13]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][CH2:21]NC(NS(C3C=CC(C)=CC=3)(=O)=O)=O)=[CH:16][CH:15]=2)[C:6]2=[N:7][C:8]([CH3:12])=[CH:9][C:10]([CH3:11])=[C:5]2[N:4]=1)C.C(OCC)(=[O:38])C>[Pd]>[NH2:4][C:5]1[C:6]([NH:13][C:14]2[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][OH:38])=[CH:18][CH:19]=2)=[N:7][C:8]([CH3:12])=[CH:9][C:10]=1[CH3:11]
|
Name
|
2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
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Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=2C(=NC(=CC2C)C)N1C1=CC=C(C=C1)CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
160 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 6 h under hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The palladium catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (100 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1C)C)NC1=CC=C(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |